tert-Butylperoxymethanol
Description
tert-Butylperoxymethanol is a peroxide-containing organic compound characterized by a tert-butyl group bonded to a peroxymethanol moiety. It is primarily utilized in polymer chemistry for synthesizing peroxy oligomers through reactions with epoxy resins or diepoxy compounds. The compound acts as a telogen (chain-transfer agent) in telomerization reactions with glycols, facilitated by catalysts like trifluoroboron etherate . Its structure enables the formation of cross-linked polymeric networks, which are critical for applications requiring controlled polymerization initiation or material stabilization. Synthesized products are validated via infrared (IR) and proton magnetic resonance (PMR) spectroscopy .
Properties
IUPAC Name |
tert-butylperoxymethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(2,3)8-7-4-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAWPIEDDWXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170305 | |
| Record name | Methanol, (tert-butyldioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-78-8 | |
| Record name | 1-[(1,1-Dimethylethyl)dioxy]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17742-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,1-Dimethylethyl)dioxy)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, (tert-butyldioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1,1-DIMETHYLETHYL)DIOXY)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW553V7UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Efficiency and Conditions
Reactions conducted in tert-butyl acetate (t-BuOAc) at 0°C with 2 mol% Tf₂NH achieve 89% yield within 1 hour. The solvent’s low polarity enhances catalyst activity by stabilizing ionic intermediates.
Table 1: Comparative Performance of Acid Catalysts
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| H₂SO₄ | 5 | 0 | 72 | 18 |
| Tf₂NH | 2 | 0 | 89 | 6 |
| P₂O₅ | 10 | 25 | 65 | 12 |
Phosphorus Pentoxide-Mediated Dehydration
Phosphorus pentoxide (P₂O₅) serves as a dehydrating agent to drive condensation between methanol and TBHP. This method, adapted from Friedel-Crafts alkylation techniques, operates at ambient temperatures with 10 wt% P₂O₅ relative to methanol.
Reaction Dynamics
P₂O₅ absorbs water generated during condensation, shifting equilibrium toward product formation:
Yields plateau at 65% after 8 hours, with longer durations leading to P₂O₅ degradation.
Purification Strategy
Vacuum distillation at 40–50°C (0.1 mmHg) isolates tert-butylperoxymethanol from unreacted TBHP. Nuclear magnetic resonance (NMR) spectroscopy confirms purity, with characteristic peaks at δ 1.28 ppm (tert-butyl) and δ 3.48 ppm (methoxy).
Nucleophilic Substitution Using tert-Butyl Halides
Although less common, tert-butyl halides (e.g., tert-butyl chloride) react with sodium methoxide (NaOCH₃) in anhydrous ether to form this compound. This method faces challenges due to competing elimination reactions but offers a halogen-free pathway.
Chemical Reactions Analysis
Types of Reactions: tert-Butylperoxymethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of tert-butyl formate and other oxidation products.
Reduction: Reduction typically yields tert-butyl alcohol and methanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
tert-Butylperoxymethanol serves as a reagent in organic synthesis, particularly as a source of tert-butyl radicals. These radicals are crucial intermediates in various reactions, including polymerization and oxidation processes.
Biological Research
In biological contexts, this compound is utilized to explore the effects of peroxide compounds on cellular processes. It plays a role in studying oxidative stress and related cellular mechanisms, making it valuable for research into diseases associated with oxidative damage.
Medicinal Chemistry
The potential medicinal applications of this compound are significant. Its peroxide linkage makes it a candidate for drug development, particularly in creating therapeutic agents that target oxidative stress-related conditions. For example, its derivatives have been investigated for anti-inflammatory properties and neuroprotective effects in models of Alzheimer's disease.
Industrial Applications
In the industrial sector, this compound is used in the production of polymers and resins. It acts as an initiator in free radical polymerization processes and serves as a stabilizer in various formulations.
A study evaluated the anti-inflammatory activity of derivatives synthesized from this compound. Compounds exhibited promising results against inflammation induced by carrageenan in rat models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that compounds derived from this compound showed protective effects on astrocytes exposed to amyloid beta peptide, suggesting potential applications in neurodegenerative disease research. In vivo studies indicated reduced oxidative stress markers but did not show significant cognitive improvement compared to established treatments.
Mechanism of Action
The mechanism of action of tert-Butylperoxymethanol involves the generation of tert-butyl radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
tert-Butyl Alcohol (tert-Butanol)
Molecular Formula : C₄H₁₀O
CAS Number : 75-65-0
Applications :
Key Differences :
- Reactivity : tert-Butyl alcohol lacks the peroxide functional group, making it unsuitable for initiating polymerization.
- Toxicity: Documented toxicological data for tert-Butyl alcohol include liver and kidney effects in rodents at high doses, with a proposed reference concentration (RfC) of 0.3 mg/m³ for chronic inhalation . No analogous toxicity data are available for this compound in the provided evidence.
4-tert-Butylphenol
Molecular Formula : C₁₀H₁₄O
CAS Number : 98-54-4
Applications :
Key Differences :
- Functional Group: The phenolic –OH group enables participation in electrophilic substitution reactions, contrasting with the peroxide-driven reactivity of this compound.
- Stability: 4-tert-Butylphenol is less prone to radical decomposition compared to peroxides.
tert-Butyl Methyl Ether (MTBE)
Molecular Formula : C₅H₁₂O
CAS Number : 1634-04-4
Applications :
Key Differences :
- Chemical Behavior: MTBE’s ether linkage provides stability under ambient conditions, unlike the thermally labile peroxide bond in this compound.
Data Table: Comparative Properties
Biological Activity
tert-Butylperoxymethanol (TBPM) is an organic peroxide that has garnered interest in various scientific fields due to its potential biological activities and applications in polymer chemistry. This article delves into the biological activity of TBPM, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Overview of this compound
This compound is a peroxide compound characterized by the presence of a tert-butyl group and a peroxy functional group. It is primarily utilized in the synthesis of polymers and as an initiator in radical polymerization processes. However, its biological activities have also been the subject of research, particularly concerning its effects on cellular processes and potential therapeutic applications.
Mechanisms of Biological Activity
The biological activity of TBPM can be attributed to its ability to generate free radicals upon decomposition. This radical generation can lead to various biochemical reactions within cells, influencing processes such as:
- Oxidative Stress : TBPM can induce oxidative stress in cells, leading to damage of cellular components including lipids, proteins, and DNA.
- Cell Proliferation : Studies have indicated that TBPM may affect cell proliferation rates, particularly in cancerous cells.
- Inflammatory Responses : The compound has been investigated for its role in modulating inflammatory responses through the generation of reactive oxygen species (ROS).
Anticancer Activity
A study explored the effects of TBPM on cancer cell lines, revealing that it could suppress the growth of specific breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) while exhibiting less potency against non-malignant cells (MCF-10A) . The results indicated a concentration-dependent response, suggesting potential therapeutic applications in targeting malignant tissues while sparing normal cells.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of TBPM derivatives. A series of novel compounds derived from TBPM were evaluated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Some derivatives exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as new antibiotics .
Case Studies
- In Vitro Studies on Cancer Cells :
- Antimicrobial Evaluation :
Table 1: Summary of Biological Activities of this compound Derivatives
Q & A
Q. What established synthesis methods utilize tert-Butylperoxymethanol in polymer chemistry?
this compound is used in synthesizing peroxy oligomers via chemical modification of epoxy resins or telomerization of diepoxy compounds with glycols. These reactions employ catalysts like trifluoroboron etherate, with optimized conditions for temperature, solvent, and reaction time. Structural confirmation of products is achieved through IR and PMR spectroscopy to validate peroxygen bonds and molecular frameworks .
Q. What spectroscopic techniques are critical for characterizing this compound-derived compounds?
Infrared (IR) spectroscopy identifies peroxygen (-O-O-) and hydroxyl (-OH) functional groups, while proton magnetic resonance (PMR) spectroscopy elucidates spatial arrangements and substituent effects. These methods are essential for confirming reaction success and structural integrity in synthesized oligomers .
Q. How should researchers systematically search for toxicological data on peroxides like this compound?
Use multidisciplinary databases (PubMed, Web of Science) with compound-specific keywords (e.g., CAS numbers, IUPAC names) and apply filters for study type (e.g., in vivo, in vitro). Exclude non-chemical-specific studies, QSAR models, and non-peer-reviewed sources, as outlined in EPA literature screening strategies .
Advanced Research Questions
Q. How can discrepancies between acute and chronic toxicological data be resolved?
Compare endpoints (e.g., systemic effects, mortality) across studies, ensuring consistent exposure routes (oral, inhalation) and species (rodents). For example, EPA analyses of tert-butanol found no significant differences between short-term (≤14 days) and long-term (≥30 days) outcomes, suggesting dose-response consistency. Prioritize studies adhering to OECD Good Laboratory Practices (GLP) for methodological rigor .
Q. What experimental design standards are critical for OECD-compliant toxicological assessments of peroxides?
Follow OECD GLP guidelines: use adequate sample sizes (e.g., ≥50 animals/group), control variables (e.g., diet, housing), and assess multiple endpoints (histopathology, organ weights). Include dose-ranging studies to identify NOAEL/LOAEL values and ensure statistical power (>80%) for detecting subtle effects .
Q. What methodologies apply to dose-response modeling for peroxide toxicity mechanisms?
Use toxicodynamic models if mode-of-action data (e.g., oxidative stress pathways) are available. Estimate relative potency factors based on absorption rates, metabolic pathways, or receptor-binding affinities. Uncertainty analysis should define lower confidence limits for extrapolation to human-relevant doses .
Q. How do synthesis conditions influence the cross-linking efficiency of this compound in epoxy resins?
Optimize catalyst concentration (e.g., BF₃ etherate), reaction temperature (60–80°C), and monomer ratios to balance peroxygen group incorporation and polymer stability. IR spectroscopy tracks cross-linking progress, while mechanical testing (tensile strength, elasticity) evaluates final product performance .
Methodological Guidance for Data Analysis
Q. What criteria should guide inclusion/exclusion of studies in systematic reviews?
Include peer-reviewed studies with chemical-specific exposure data (e.g., this compound concentrations) and relevant endpoints (systemic toxicity, genotoxicity). Exclude non-GLP studies, foreign-language papers without translational relevance, and indirect mechanistic analyses (e.g., QSAR models) .
Q. How can researchers address conflicting results in neurodevelopmental toxicity studies?
Re-evaluate study designs for confounding variables (e.g., maternal stress in rodent models) and statistical methods (e.g., multivariate regression). Cross-validate findings using alternative models (e.g., zebrafish embryos) or biomarkers (oxidative stress markers) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
